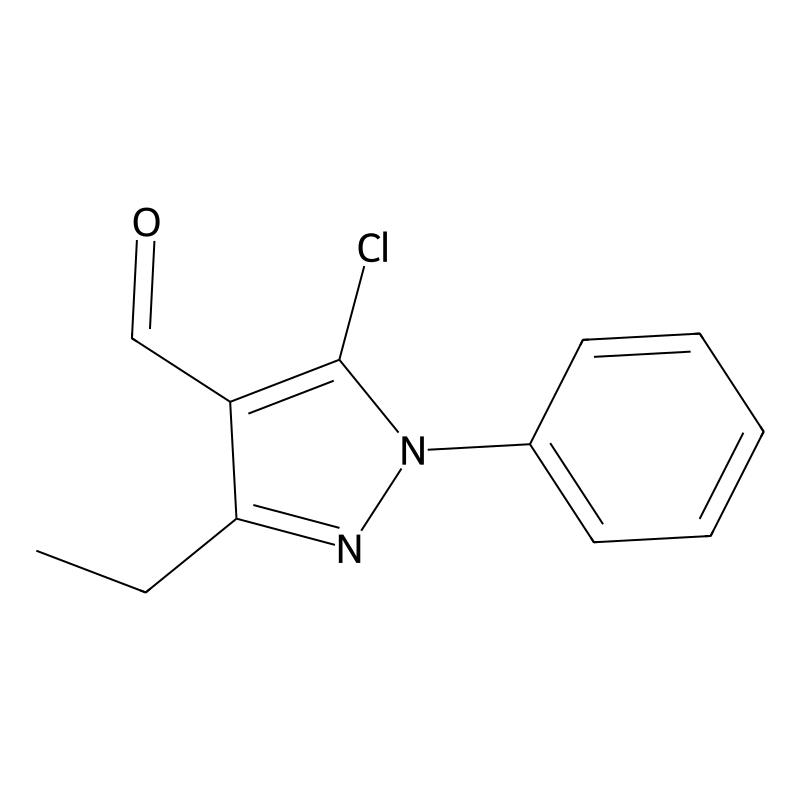

5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure that includes a chloro group at the 5-position, an ethyl group at the 3-position, a phenyl group at the 1-position, and an aldehyde group at the 4-position. This compound is recognized for its diverse biological activities and serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Pyrazole derivatives are extensively studied for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties .

- Oxidation: The aldehyde group can be oxidized to a carboxylic acid using agents like potassium permanganate or chromium trioxide.

- Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

This compound exhibits a range of biological activities. Research indicates its potential in:

- Antimicrobial Activity: It has shown effectiveness against various microbial strains.

- Anti-inflammatory Properties: Studies suggest it may reduce inflammation in biological models.

- Anticancer Activity: Preliminary investigations indicate that derivatives of this compound could possess anticancer properties, making them promising candidates for drug development.

The synthesis of 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several methods:

- Vilsmeier-Haack Reaction: This method involves using N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group at the 4-position of the pyrazole ring.

- Alternative Synthetic Routes: Other methods may include condensation reactions or modifications of existing pyrazole derivatives to incorporate desired functional groups .

5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in synthesizing new pyrazole derivatives with potential therapeutic effects.

- Agrochemicals: The compound is utilized in developing pesticides and herbicides, contributing to agricultural productivity.

- Research: Its unique structure makes it valuable for exploring new

Research on interaction studies involving 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde focuses on its binding affinity and activity against biological targets. These studies often evaluate how this compound interacts with enzymes or receptors relevant to disease pathways, providing insights into its therapeutic potential and mechanisms of action.

Several compounds share structural similarities with 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Here are some notable examples:

| Compound Name | Structural Differences |

|---|---|

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Methyl group instead of ethyl at the 3-position |

| 3-Ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Lacks the chloro group at the 5-position |

| 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde | Lacks the ethyl group at the 3-position |

Uniqueness

The uniqueness of 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde lies in its specific combination of substituents, which can significantly influence its reactivity and biological activity. The presence of both chloro and ethyl groups enhances its potential as a versatile intermediate for synthesizing diverse pyrazole derivatives with varying biological activities .